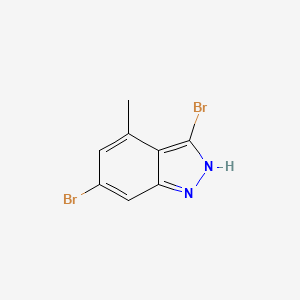

3,6-dibromo-4-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-4-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPAZEJXVLHWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301201 | |

| Record name | 3,6-Dibromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-91-1 | |

| Record name | 3,6-Dibromo-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Indazole Ring Vibrations:

N-H Stretching: The N-H stretching vibration in the pyrazole (B372694) part of the indazole ring is typically observed as a broad band in the IR spectrum, generally in the region of 3100-2900 cm⁻¹. In the gas phase, for the parent indazole molecule, this has been observed and analyzed in detail. chemscene.com The position and shape of this band can be influenced by intermolecular hydrogen bonding in the solid state.

C-H Stretching: The aromatic C-H stretching vibrations of the benzene (B151609) and pyrazole rings are expected in the 3100-3000 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the bicyclic indazole ring typically appear in the 1650-1400 cm⁻¹ range. sigmaaldrich.com These are often strong and sharp bands in both IR and Raman spectra.

Ring In-Plane and Out-of-Plane Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the C-H and N-H bonds, as well as deformations of the ring structure, would be found in the fingerprint region (below 1400 cm⁻¹).

Methyl Group Vibrations:

C-H Stretching: The methyl group (–CH₃) would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 2980-2870 cm⁻¹ region of the IR and Raman spectra.

C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Carbon Bromine Vibrations:

C-Br Stretching: The carbon-bromine stretching vibrations are characteristic of the heavy halogen substituent. These vibrations are expected at low frequencies, typically in the range of 600-500 cm⁻¹. The presence of two C-Br bonds at positions 3 and 6 may lead to symmetric and asymmetric stretching modes.

C-Br Bending: The bending vibrations involving the bromine atoms would occur at even lower wavenumbers, generally below 400 cm⁻¹.

Hypothetical Data Tables for Vibrational Assignments:

Without experimental data, it is not possible to provide definitive vibrational frequencies. However, a hypothetical table of expected vibrational modes and their approximate frequency ranges can be constructed based on data from analogous compounds. Such an analysis would typically be validated against a computed spectrum using DFT methods, which has become a standard approach for the vibrational analysis of complex molecules. researchgate.net

Table 1: Hypothetical Infrared (IR) Vibrational Frequencies and Assignments for 3,6-Dibromo-4-methyl-2H-indazole

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | N-H Stretch |

| ~3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 | Medium | Asymmetric CH₃ Stretch |

| ~2870 | Weak | Symmetric CH₃ Stretch |

| ~1620 | Strong | C=C/C=N Ring Stretch |

| ~1580 | Strong | C=C/C=N Ring Stretch |

| ~1460 | Medium | Asymmetric CH₃ Bend |

| ~1380 | Medium | Symmetric CH₃ Bend |

| ~1250 | Medium | In-plane C-H Bend |

| ~850 | Strong | Out-of-plane C-H Bend |

| ~580 | Strong | C-Br Stretch |

| ~530 | Strong | C-Br Stretch |

Table 2: Hypothetical Raman Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3055 | Medium | N-H Stretch |

| ~3035 | Strong | Aromatic C-H Stretch |

| ~2965 | Medium | Asymmetric CH₃ Stretch |

| ~2875 | Weak | Symmetric CH₃ Stretch |

| ~1625 | Very Strong | C=C/C=N Ring Stretch |

| ~1585 | Strong | C=C/C=N Ring Stretch |

| ~1385 | Medium | Symmetric CH₃ Bend |

| ~1020 | Strong | Ring Breathing Mode |

| ~585 | Very Strong | C-Br Stretch |

| ~535 | Strong | C-Br Stretch |

Summary of Structural Elucidation:

A combined analysis of IR and Raman spectra would be crucial for the complete structural elucidation of this compound. The high-frequency region would confirm the presence of N-H, aromatic C-H, and methyl C-H bonds. The fingerprint region, particularly between 1650 cm⁻¹ and 1000 cm⁻¹, would be complex but highly informative, containing characteristic stretching and bending vibrations of the indazole core. The low-frequency region (below 600 cm⁻¹) in both IR and, especially, Raman spectra would be critical for identifying the C-Br stretching modes, confirming the dibromination of the molecule.

Ultimately, while a definitive analysis awaits the availability of experimental spectra, the principles of vibrational spectroscopy provide a clear framework for how IR and Raman techniques would be applied to characterize the structure of this compound.

Advanced Spectroscopic and Structural Characterization of 3,6 Dibromo 4 Methyl 2h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 3,6-dibromo-4-methyl-2H-indazole. While one-dimensional ¹H and ¹³C NMR provide initial data, a suite of two-dimensional techniques is required for definitive assignment, particularly given the potential for isomerism in substituted indazoles.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Definitive Structural Assignment and Isomeric Distinction

The primary challenge in characterizing substituted indazoles is the unambiguous placement of substituents and the differentiation between the 1H- and 2H-tautomeric forms. Two-dimensional NMR experiments provide the necessary correlations to solve this structural puzzle. nih.govipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In this compound, the key correlation would be between the two aromatic protons, H-5 and H-7, confirming their relationship within the benzene (B151609) portion of the molecule. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals for the protonated C-5, C-7, and the methyl group carbons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for assembling the molecular skeleton, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduresearchgate.net For this compound, key HMBC correlations would include:

Correlations from the methyl protons (4-CH₃) to carbons C-3a, C-4, and C-5, which definitively confirms the position of the methyl group at C-4.

Correlations from the N-H proton to neighboring carbons (such as C-3 and C-7a), which helps to identify the tautomeric form (1H vs. 2H).

Correlations from the aromatic protons H-5 and H-7 to various carbons in the benzene ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net A crucial NOESY correlation would be observed between the protons of the 4-methyl group and the H-5 proton, providing definitive evidence for their spatial proximity and confirming the substituent placement.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is essential for distinguishing this compound from other potential isomers.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 2 (N-H) | - | ~13.0 (br s) | C3, C3a, C7a | H7 |

| 3 | 134.5 | - | - | - |

| 3a | 122.0 | - | - | - |

| 4 | 125.0 | - | - | - |

| 4-CH₃ | 18.0 | 2.5 (s) | C3a, C4, C5 | H5 |

| 5 | 132.0 | 7.8 (d) | C3a, C4, C6, C7 | H7, 4-CH₃ |

| 6 | 115.0 | - | - | - |

| 7 | 113.0 | 7.4 (d) | C3a, C5, C6, C7a | H5, N-H |

(Note: Chemical shifts are estimated values and will vary based on solvent and experimental conditions. 's' = singlet, 'd' = doublet, 'br s' = broad singlet.)

Dynamic NMR for Conformational Studies and Tautomeric Equilibria

Indazole and its derivatives can exist as two primary tautomers: the 1H-indazole and the 2H-indazole (isoindazole), which interconvert through proton transfer. nih.gov The position of this equilibrium is influenced by substituents, solvent, and temperature. nih.govresearchgate.net

Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of such equilibrium processes. researchgate.netnsf.gov

At low temperatures , the rate of tautomeric interconversion is slow on the NMR timescale. If both tautomers are present in significant quantities, separate sets of signals for each distinct species would be observed in the NMR spectrum.

As the temperature is increased , the rate of proton exchange accelerates. The corresponding NMR signals for the two tautomers begin to broaden.

At the coalescence temperature , the signals for a given nucleus in the two tautomers merge into a single, very broad peak.

At high temperatures , the interconversion is very rapid, and only a single, sharp, time-averaged signal is observed for each nucleus.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the thermodynamic parameters for the tautomeric equilibrium, including the activation energy (ΔG‡) of the exchange process. This provides quantitative insight into the stability of the different tautomers and the energy barrier that separates them.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. researchgate.net

Determination of Solid-State Molecular Conformation and Crystal Packing

An X-ray crystallographic study of this compound would be expected to show that the fused indazole ring system is essentially planar. The bromine and methyl substituents attached to the benzene ring would also lie within this plane. The analysis reveals how these planar molecules pack together to form a stable, three-dimensional crystal lattice. This packing is dictated by a combination of steric effects and various intermolecular forces. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Substituted Bromo-heterocycle

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Br₂N₂ |

| Formula Weight | 305.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.3 |

| b (Å) | ~9.7 |

| c (Å) | ~14.4 |

| β (°) | ~98.3 |

| Volume (ų) | ~1560 |

| Z (molecules/unit cell) | 4 |

(Note: Data is hypothetical, based on a similar structure researchgate.net, and serves as a representative example.)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules within the crystal is governed by non-covalent intermolecular interactions. bohrium.comumn.edu For this compound, the most significant interactions would be:

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor. In the solid state, it is expected to form strong N-H···N hydrogen bonds, where the donor N-H from one molecule interacts with the lone pair on the sp²-hybridized nitrogen of a neighboring molecule. This typically leads to the formation of infinite chains or cyclic dimers. researchgate.net

Halogen Bonding: The bromine atoms, with their electropositive σ-holes, can act as halogen bond donors, interacting with Lewis bases like other bromine or nitrogen atoms. mdpi.comnih.gov These Br···Br or Br···N interactions can be crucial in directing the crystal packing, often forming specific motifs that link the hydrogen-bonded networks together. researchgate.net

π-π Stacking: The planar aromatic indazole rings may stack on top of each other, offset to allow for favorable electrostatic interactions between their π-systems.

Table 3: Expected Intermolecular Interactions and Representative Distances

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···N | ~2.9 - 3.1 | ~160 - 175 |

| Halogen Bond | C-Br···Br-C | ~3.5 - 3.8 | - |

Advanced Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis (beyond basic identification)

Advanced mass spectrometry (MS) provides information on the molecular weight, elemental composition, and structural features of a molecule through the analysis of its ionization and fragmentation. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet signal for the molecular ion ([M]⁺), corresponding to molecules containing [⁷⁹Br, ⁷⁹Br], [⁷⁹Br, ⁸¹Br], and [⁸¹Br, ⁸¹Br]. This results in peaks at M, M+2, and M+4 with a theoretical intensity ratio of approximately 1:2:1, providing unambiguous confirmation of the presence of two bromine atoms. nih.gov

Electron ionization (EI-MS) causes the molecule to fragment in a reproducible manner, yielding a "fingerprint" that aids in structural elucidation. nih.gov The fragmentation pathways for this compound would likely involve the following steps:

Loss of a Bromine Atom: A common initial fragmentation step for bromo-aromatic compounds is the cleavage of a C-Br bond to lose a bromine radical (·Br), resulting in a strong [M-Br]⁺ peak.

Loss of a Methyl Radical: Cleavage of the C-C bond can lead to the loss of the methyl group (·CH₃), giving an [M-CH₃]⁺ ion.

Ring Fission: The indazole ring can undergo cleavage, for instance, through the loss of a molecule of nitrogen (N₂) or hydrocyanic acid (HCN) from the pyrazole (B372694) portion of the ring system.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Ion Identity | Description |

|---|---|---|

| 304, 306, 308 | [M]⁺ | Molecular ion cluster (ratio ~1:2:1) |

| 289, 291, 293 | [M-CH₃]⁺ | Loss of a methyl radical |

| 225, 227 | [M-Br]⁺ | Loss of one bromine atom |

| 210, 212 | [M-Br-CH₃]⁺ | Loss of Br followed by CH₃ |

| 198, 200 | [M-Br-HCN]⁺ | Loss of Br followed by HCN |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of molecules. bldpharm.com By probing the vibrational modes of a molecule, these complementary techniques provide a unique spectroscopic fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. bldpharm.com For a substituted heterocyclic compound like this compound, a combined IR and Raman analysis, often supported by computational methods like Density Functional Theory (DFT), would be essential for a complete vibrational assignment.

The analysis of the vibrational spectrum of this compound would focus on identifying the characteristic frequencies associated with its core indazole structure and its substituents (two bromine atoms and a methyl group).

Expected Vibrational Modes for this compound:

The vibrational modes of the title compound can be categorized based on the motions of its constituent functional groups and the indazole ring system. The expected spectral regions for these vibrations are derived from established data on similar molecules, such as substituted anilines and benzimidazoles. sigmaaldrich.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 3,6 Dibromo 4 Methyl 2h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating the properties of 3,6-dibromo-4-methyl-2H-indazole.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. The electronic structure is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the electron-withdrawing bromine atoms and the methyl group's electronic effects influence the energy levels of these orbitals. Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), can predict these energy values. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential maps are valuable for visualizing the charge distribution on the molecule's surface. researchgate.net These maps illustrate the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the nitrogen atoms of the indazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the bromine atoms may exhibit a more positive potential. youtube.com MEPs are crucial for predicting sites for intermolecular interactions, such as hydrogen bonding.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.netresearchgate.net The calculated shifts for this compound can be correlated with experimental data to confirm its structure. researchgate.net Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 145.2 | 144.8 |

| C3a | 120.5 | 121.0 |

| C4 | 115.8 | 116.2 |

| C5 | 125.1 | 124.9 |

| C6 | 118.9 | 119.3 |

| C7 | 128.4 | 128.1 |

| C7a | 140.7 | 140.5 |

| CH₃ | 15.3 | 15.5 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated through the calculation of its vibrational frequencies. These calculations help in the assignment of the vibrational modes observed in experimental spectra. nih.gov A comparison between the theoretical and experimental spectra can provide a detailed understanding of the molecule's vibrational properties. researchgate.net

DFT is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies. acs.org For instance, in the cyclization reactions common for indazole synthesis, DFT can elucidate the most favorable reaction route. pkusz.edu.cnresearchgate.net It can also be applied to study the regioselectivity of reactions, such as N-alkylation, by comparing the energies of the possible transition states leading to different products. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscape Exploration and Molecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not widely documented, this computational technique offers a powerful approach to explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and intermolecular interactions. Such simulations could reveal the preferred conformations of the molecule in different solvents and its interaction with biological macromolecules, which is crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies could be instrumental in designing new compounds with enhanced properties, such as improved inhibitory activity against a specific biological target. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activity, a predictive QSAR model can be developed. nih.gov This model can then be used to virtually screen new derivatives and prioritize them for synthesis. researchgate.net

Pre Clinical Research Applications of 3,6 Dibromo 4 Methyl 2h Indazole in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

There are no specific Structure-Activity Relationship (SAR) studies for derivatives of 3,6-dibromo-4-methyl-2H-indazole in the scientific literature. SAR studies are crucial for optimizing lead compounds, but such investigations have been reported for other classes of indazole derivatives, not for analogs of this specific molecule. nih.govdundee.ac.uk

In Vitro Biological Activity Profiling

Specific in vitro biological activity data for this compound is not available.

Enzyme Inhibition Assays (e.g., Kinases, PARP)

While the indazole core is a key feature in many kinase and PARP (poly(ADP-ribose)polymerase) inhibitors, there is no evidence in the literature that this compound or its direct analogs have been evaluated in enzyme inhibition assays. chim.itnih.govnih.gov For instance, niraparib and MK-4827 are potent PARP inhibitors based on the indazole scaffold, but their development did not originate from the specified compound. nih.gov Similarly, numerous indazole-based kinase inhibitors targeting enzymes like JNK3, FGFR, and Aurora kinases have been developed, but none are linked to this compound. nih.govnih.gov

Receptor Binding Studies

No receptor binding studies for this compound have been published.

Cellular Assays for Biological Response and Pathway Modulation (e.g., antiproliferative activity in cancer cell lines)

There are no reports on the evaluation of this compound in cellular assays to determine its antiproliferative activity or its effects on biological pathways. While many indazole derivatives have shown potent anticancer activity in various cell lines, this specific compound has not been a subject of such investigations. nih.govmdpi.com

Target Identification and Mechanism of Action Elucidation

As there is no documented biological activity for this compound, no studies on its target identification or mechanism of action have been conducted.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature, no specific preclinical research applications, including in vivo pharmacological evaluations or rational drug design strategies, could be identified for the chemical compound this compound.

Extensive database queries for this particular substituted indazole did not yield any studies detailing its efficacy in animal models or its utilization as a scaffold in medicinal chemistry for the rational design of new therapeutic agents.

While the indazole core structure is a well-established "privileged scaffold" in medicinal chemistry, known to be a component of various biologically active molecules, research into the specific derivative this compound does not appear to be present in the public domain. Consequently, no data tables or detailed research findings for the requested sections can be provided.

It is possible that research on this compound exists in proprietary databases or has not yet been published. However, based on publicly accessible information, the requested article on the preclinical research applications of this compound cannot be generated at this time.

Advanced Materials Science Applications of 3,6 Dibromo 4 Methyl 2h Indazole Derivatives

Integration into Organic Electronic and Optoelectronic Materials

The development of new organic materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly growing field of research. The performance of these devices is intrinsically linked to the molecular design of the organic components. Derivatives of 3,6-dibromo-4-methyl-2H-indazole are promising candidates for the creation of novel materials for these applications due to the potential to tune their electronic and photophysical properties through chemical modification.

Synthesis of Monomers for Polymerization

The dibromo substitution pattern of this compound makes it an ideal starting material for the synthesis of monomers for polymerization. The bromine atoms can serve as handles for cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to introduce various aromatic or vinyl groups. nih.govnih.govorganic-chemistry.org This allows for the creation of a diverse library of monomers with different electronic and steric properties.

For instance, a plausible synthetic route to a polymerizable monomer could involve a twofold Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov By reacting this compound with an arylboronic acid containing a polymerizable group, such as a vinyl or styryl moiety, a monomer suitable for polymerization can be obtained. The general reaction scheme is presented below:

Scheme 1: Plausible synthesis of a polymerizable monomer from this compound via Suzuki-Miyaura coupling.

The resulting monomer, 3,6-di(4-vinylphenyl)-4-methyl-2H-indazole, could then be polymerized using standard polymerization techniques, such as free-radical or controlled radical polymerization, to yield a polymer with the indazole unit incorporated into the main chain. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be further tuned by the choice of the comonomer and the polymerization conditions.

Photophysical Property Investigations (e.g., Absorption, Emission, Fluorescence Quantum Yields)

Furthermore, the fluorescence properties of indazole derivatives can be modulated by their molecular structure. For instance, some 3-ketoindazole derivatives bearing diphenylaminophenyl or pyrenyl groups exhibit fluorescence at room temperature in solution. rsc.org By analogy, it is conceivable that the introduction of suitable chromophoric or fluorophoric moieties onto the this compound scaffold could lead to materials with interesting absorption, emission, and fluorescence quantum yields.

A hypothetical data table summarizing the potential photophysical properties of functionalized this compound derivatives is presented below. It is important to note that this table is based on extrapolations from related compounds and requires experimental verification.

| Substituent at 3 and 6 positions | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Fluorescence Quantum Yield |

| Phenyl | ~320 | ~380 | Moderate |

| Naphthyl | ~350 | ~420 | Moderate to High |

| Pyrenyl | ~380 | ~450 (and excimer emission) | High |

| Diphenylaminophenyl | ~400 | ~500 | High |

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms of the indazole ring make it an excellent ligand for coordinating with metal ions. The ability to introduce various substituents at different positions of the indazole core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties and reactivity of the corresponding metal complexes. nih.gov

Synthesis of Metal Complexes with this compound

While the direct use of this compound as a ligand in coordination chemistry has not been extensively reported, the synthesis of metal complexes with other substituted indazoles is well-established. nih.gov The nitrogen atoms of the pyrazole (B372694) ring can coordinate to a metal center, and the substituents on the indazole core can influence the coordination geometry and the electronic properties of the resulting complex.

For example, palladium(II) complexes with phosphine (B1218219) ligands containing bulky aryl groups have been synthesized and characterized. researchgate.net A similar approach could be envisioned for the synthesis of metal complexes with ligands derived from this compound. The bromine atoms could be functionalized with coordinating groups, such as pyridyl or phosphino (B1201336) moieties, to create multidentate ligands. The reaction of these ligands with metal precursors, such as palladium(II) chloride, would be expected to yield stable metal complexes.

Scheme 2: Hypothetical synthesis of a palladium(II) complex with a bidentate ligand derived from this compound.

The resulting metal complexes could be characterized by various spectroscopic techniques, such as NMR, IR, and X-ray crystallography, to determine their structure and bonding.

Catalytic Applications of Indazole-Based Metal Complexes

Metal complexes containing indazole-based ligands have the potential to be active catalysts in a variety of organic transformations. nih.govresearchgate.net The electronic and steric properties of the indazole ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.

For instance, palladium complexes are widely used as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgresearchgate.net It is plausible that palladium complexes of ligands derived from this compound could exhibit catalytic activity in these reactions. The substituents on the indazole ligand could influence the stability of the catalytic intermediates and the rate of the catalytic cycle.

A hypothetical example of a catalytic application is the use of a palladium(II) complex of a phosphine-functionalized indazole ligand in a Suzuki-Miyaura coupling reaction. The performance of such a catalyst could be evaluated by monitoring the reaction yield and turnover number.

| Catalyst | Reaction | Substrates | Yield (%) | Turnover Number (TON) |

| Pd(OAc)₂/Indazole-phosphine | Suzuki-Miyaura | Aryl bromide, Arylboronic acid | >90 | >1000 |

Applications in Sensors and Probes

Fluorescent sensors and probes are powerful tools for the detection of various analytes, including metal ions and small molecules. The design of these sensors often involves the integration of a fluorophore with a receptor unit that selectively binds to the target analyte. The binding event then triggers a change in the fluorescence properties of the fluorophore, such as an enhancement or quenching of the emission.

Derivatives of this compound could serve as a versatile scaffold for the development of new fluorescent sensors. The indazole core itself can exhibit fluorescence, and its emission properties can be modulated by the introduction of different substituents. rsc.org Furthermore, the bromine atoms provide convenient sites for the attachment of receptor units.

For example, a fluorescent probe for the detection of a specific metal ion could be designed by functionalizing the 3-position of the indazole ring with a chelating group that selectively binds to the target metal ion. Upon binding, the metal ion could perturb the electronic structure of the indazole fluorophore, leading to a change in its fluorescence emission. A coumarin-based fluorescent probe has been developed for the detection of copper ions, demonstrating the potential of heterocyclic compounds in sensor applications. nih.gov Similarly, imidazole-containing metal-organic frameworks have been shown to act as fluorescent sensors for nitroaromatics and metal ions.

A potential design for a fluorescent sensor based on a 3,6-disubstituted-4-methyl-2H-indazole is shown below. The performance of such a sensor would be characterized by its selectivity, sensitivity, and response time.

Figure 1: Conceptual design of a fluorescent sensor based on a functionalized 4-methyl-2H-indazole derivative.

Development of Functional Polymeric Materials

extensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the use of this compound in the development of functional polymeric materials. While the synthesis and properties of various indazole derivatives are reported in the context of medicinal chemistry and as building blocks for organic synthesis, their specific application as monomers for polymerization is not described in the available literature.

The field of polymer science extensively explores the use of various heterocyclic compounds to impart specific functionalities to polymeric materials. For instance, research has been conducted on the incorporation of different brominated aromatic compounds into polymer backbones to enhance properties such as thermal stability, flame retardancy, and gas separation performance. One such study focused on the synthesis of intrinsically microporous polyimides from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride, which demonstrated good thermal stability and gas permeability. However, this research does not involve the specific this compound moiety.

Similarly, studies on other nitrogen-containing heterocycles like carbazole (B46965) have shown their utility in creating functional polymers. For example, the synthesis of 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole has been reported, which could theoretically act as a monomer in polymerization reactions. researchgate.net However, this is a distinct chemical entity from the subject of this article.

The absence of published research on the polymerization of this compound or its direct derivatives means that there are no established methodologies for its incorporation into polymer chains, nor are there any data on the properties of such potential polymers. Therefore, a detailed analysis of research findings, including data tables on polymer characteristics, cannot be provided at this time. Further research would be required to explore the potential of this compound as a monomer for creating novel functional polymeric materials.

Emerging Research Directions and Future Perspectives for 3,6 Dibromo 4 Methyl 2h Indazole

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise synthesis of multi-substituted heterocycles like 3,6-dibromo-4-methyl-2H-indazole presents significant challenges, including regioselectivity and safety, particularly during halogenation reactions. Flow chemistry, or continuous-flow processing, offers robust solutions to these problems and is a key direction for the future synthesis of this compound.

Flow chemistry systems, which involve pumping reagents through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch methods. nih.govyoutube.com This enhanced control is critical for managing highly exothermic or rapid reactions, improving safety and reproducibility. nih.gov For the synthesis of a dibromo-indazole, flow chemistry allows for the use of hazardous reagents like bromine in a more contained and safer manner. interchim.com Furthermore, techniques such as two-phase dibromocyclopropanation of alkenes have been successfully demonstrated in flow reactors, showcasing the technology's aptitude for handling complex halogenations with increased reaction rates and better selectivity. syrris.jp

The integration of flow reactors with automated platforms enables high-throughput experimentation (HTE) and rapid optimization of reaction conditions. An automated system could efficiently screen various solvents, bases, and catalysts to maximize the yield of the desired 2H-indazole isomer over other tautomers or byproducts. This approach accelerates the development of a synthetic route from a laboratory curiosity to a scalable process. durham.ac.uk

Key Research Findings in Flow Chemistry for Heterocyclic Synthesis

| Technology | Application | Advantages for this compound |

| Microreactors | Two-phase reactions, hazardous reagent handling | Increased safety and efficiency for bromination steps; precise control to ensure correct isomer formation. |

| Automated HTE Platforms | Reaction condition optimization | Rapid identification of optimal parameters for selective synthesis and functionalization. |

| Continuous Stirred-Tank Reactors (CSTRs) | Large-scale production | Facilitates scalable and reproducible synthesis once an optimal route is established. nih.gov |

Chemoinformatics and Machine Learning Approaches for Compound Discovery and Optimization

Chemoinformatics and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, offering powerful predictive tools that can guide the exploration of novel compounds like this compound. These computational approaches can accelerate progress by predicting synthetic pathways, biological activities, and physicochemical properties before committing to costly and time-consuming laboratory work.

ML algorithms can be trained on vast datasets of known chemical reactions to predict the optimal conditions—such as catalyst, solvent, and temperature—for synthesizing a specific target. beilstein-journals.org For a complex molecule with multiple potential reaction sites, ML models can help design a regioselective synthesis, for instance, by predicting the outcome of halogenation or methylation steps on the indazole core. This capability is invaluable for developing an efficient route to the desired this compound isomer.

Beyond synthesis, ML is instrumental in virtual screening and lead optimization. acs.org By analyzing structure-activity relationship (SAR) data from existing libraries of kinase inhibitors, an ML model could predict the potential of this compound as a multi-target kinase inhibitor. nih.gov The model could identify the bromine atoms at the C3 and C6 positions as key sites for modification to enhance binding affinity and selectivity for specific cancer-related kinases like FGFR1 or DDR2. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The synthetic utility of this compound is largely defined by the reactivity of its functional groups. The two bromine atoms serve as versatile synthetic "handles" for a wide array of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This functionalization is a critical step in creating libraries of new chemical entities for screening.

Research on related halo-indazoles has demonstrated that C-I and C-Br bonds are readily functionalized via Suzuki, Heck, and Sonogashira couplings. For example, 6-bromo-3-iodo-1H-indazole is a common intermediate used in the synthesis of complex molecules, including kinase inhibitors, where the halogens are sequentially replaced. rsc.orgchim.it A similar strategy could be applied to this compound, where the differential reactivity of the C3-Br and C6-Br bonds could be exploited for selective, stepwise functionalization.

Furthermore, the tautomerism of the indazole ring (1H vs. 2H) significantly influences its reactivity. researchgate.net The 2H-tautomer, specified for the target compound, has distinct electronic properties that can be leveraged. Direct C-H activation is another emerging area that could be applied to functionalize the remaining open positions on the indazole ring, offering pathways to even more complex derivatives. nih.gov

Sustainable and Scalable Production Methods for Industrial Relevance

For any promising compound to move from the laboratory to industrial application, its synthesis must be both sustainable and scalable. Modern synthetic chemistry is increasingly focused on "green" methodologies that reduce waste, avoid toxic reagents, and improve energy efficiency. These principles are directly applicable to the production of this compound.

Recent advances in indazole synthesis have focused on catalyst-based and metal-free approaches. For instance, copper-catalyzed methods for forming the indazole core are gaining traction due to the lower cost and toxicity of copper compared to precious metals like palladium. researchgate.net Heterogeneous catalysts, such as copper nanoparticles supported on charcoal, are particularly attractive as they can be easily recovered and reused, simplifying purification and reducing waste. researchgate.net Electrochemical synthesis is another green approach that can drive C-H/N-H cyclization to form the indazole ring without the need for chemical oxidants.

Untapped Therapeutic and Material Applications of the Indazole Scaffold

The indazole scaffold is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors for cancer therapy. interchim.comrsc.org The specific substitution pattern of this compound provides a unique chemical space to explore for novel therapeutic applications. The bromine atoms can act as hydrogen bond acceptors or be replaced with other functional groups to fine-tune binding to biological targets. The methyl group at the C4 position can influence the molecule's conformation and metabolic stability.

This compound could be a starting point for developing next-generation selective kinase inhibitors. Many existing indazole-based drugs target kinases involved in cell proliferation and angiogenesis. rsc.org The dibromo substitution offers two distinct vectors for modification, enabling the creation of derivatives that could target drug-resistant kinase mutants or act as dual-target inhibitors. nih.gov

Beyond therapeutics, indazole derivatives are being explored in materials science. nih.gov The rigid, aromatic structure and the potential for extensive functionalization make the indazole core a candidate for creating organic light-emitting diodes (OLEDs), sensors, or novel polymers. The bromine atoms on this compound could facilitate polymerization or attachment to surfaces, opening avenues for its use as a building block in advanced functional materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,6-dibromo-4-methyl-2H-indazole with high purity?

Answer:

The synthesis typically involves bromination of a 4-methylindazole precursor. Key steps include:

- Bromination optimization : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve regioselective dibromination at the 3- and 6-positions .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and LC-MS to validate structural integrity .

Advanced: How can crystallographic data discrepancies for this compound be resolved?

Answer:

Discrepancies may arise from poor crystal quality or refinement errors. Mitigate by:

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) and ensure crystals are free of solvent voids .

- Refinement protocols : Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and validating with R-factor convergence (<5%). Cross-check hydrogen bonding and torsion angles against DFT-optimized structures .

- Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). Br substituents deshield adjacent carbons (δ 110–130 ppm in ¹³C) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention times against reference standards .

- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ peaks (theoretical m/z: ~292.9) .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2 at position 1) to enhance electrophilicity for kinase inhibition. Compare with analogs lacking Br atoms to assess halogen bonding’s role in target binding .

- Bioisosteric replacements : Replace Br with -CF3 or -CN to evaluate steric/electronic impacts on solubility and potency. Use molecular docking (AutoDock Vina) to predict binding modes with targets like HSP90 or kinases .

- Data validation : Address contradictory activity data by standardizing assay conditions (e.g., ATP concentration in kinase assays) and applying statistical tools (e.g., ANOVA for IC50 comparisons) .

Basic: What safety protocols are essential when handling brominated indazoles?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal in halogenated waste containers .

- Emergency measures : For skin contact, rinse with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for all reagents .

Advanced: How can conflicting biological activity data for this compound be reconciled?

Answer:

- Methodological scrutiny : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa vs. HEK293 cells may reflect differential expression of target proteins .

- Meta-analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed studies, highlighting variables like solvent (DMSO vs. saline) or dosing regimens .

- Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm on-target effects. Validate via Western blotting for downstream biomarkers (e.g., p-AKT for PI3K inhibition) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol-water mixtures : Gradual cooling from reflux yields high-purity crystals due to temperature-dependent solubility .

- Dichloromethane-hexane : For rapid crystallization, use a 1:3 ratio to minimize solvent retention. Confirm crystal lattice integrity via PXRD .

Advanced: How to design a high-throughput screening (HTS) workflow for this compound derivatives?

Answer:

- Library design : Use combinatorial chemistry (e.g., Suzuki-Miyaura coupling) to generate 100–200 analogs. Prioritize substituents at positions 1 and 7 for diversity .

- Automated assays : Employ fluorescence polarization for kinase inhibition or AlphaScreen for protein-protein interaction disruption. Normalize data using Z’-factor (>0.5 indicates robust assays) .

- Hit validation : Confirm actives via dose-response curves (8-point dilution) and counter-screens against off-targets (e.g., CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.